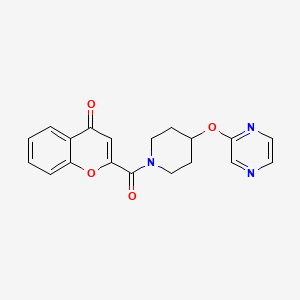
2-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C19H17N3O4 and its molecular weight is 351.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one (CAS No.: 1421509-59-2) is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features:
- A chromenone core , which is known for its diverse biological activities.
- A piperidine ring , contributing to its pharmacological properties.
- A pyrazinyl moiety , which may enhance interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H17N3O4 |
| Molecular Weight | 351.36 g/mol |
| Melting Point | Not explicitly stated |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Notably, it may act as an inhibitor of certain protein kinases, leading to the modulation of cell signaling pathways crucial for cell proliferation and survival.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit kinases involved in cancer cell signaling, thus promoting apoptosis in malignant cells.
- Receptor Binding : It may bind to specific receptors, altering their activity and influencing downstream signaling cascades.
Therapeutic Applications
Research indicates that this compound has potential applications in:
- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for anticancer drug development.
- Anti-inflammatory Agents : There is preliminary evidence suggesting that it may possess anti-inflammatory properties, making it relevant for treating inflammatory diseases.
Study 1: Anticancer Activity
A study conducted on the effects of this compound on various cancer cell lines demonstrated significant cytotoxicity. The compound was found to induce apoptosis through the activation of caspase pathways, particularly in breast cancer cells (MCF-7) and lung cancer cells (A549) .
Study 2: Anti-inflammatory Effects
In a model of acute inflammation, administration of the compound resulted in a marked reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) levels. This suggests its potential use as an anti-inflammatory agent .
Table 2: Summary of Biological Activities
Propriétés
IUPAC Name |
2-(4-pyrazin-2-yloxypiperidine-1-carbonyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c23-15-11-17(26-16-4-2-1-3-14(15)16)19(24)22-9-5-13(6-10-22)25-18-12-20-7-8-21-18/h1-4,7-8,11-13H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJMRCAMNRCZKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














